2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
Description
2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is a synthetic organic compound featuring a 4-chlorophenoxy group linked via a ketone to a 2-sulfanylidene-1,3-thiazolidine ring. The sulfanylidene (thione) group in the thiazolidinone ring enhances its ability to participate in hydrogen bonding and metal coordination, which may influence biological activity .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c12-8-1-3-9(4-2-8)15-7-10(14)13-5-6-17-11(13)16/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCPHYJFWWTTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201872 | |
| Record name | 2-(4-Chlorophenoxy)-1-(2-thioxo-3-thiazolidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123529-83-9 | |
| Record name | 2-(4-Chlorophenoxy)-1-(2-thioxo-3-thiazolidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123529-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)-1-(2-thioxo-3-thiazolidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation with Mercaptoacetic Acid
A widely used approach involves the one-pot reaction of:
- Aromatic amines (e.g., aniline derivatives).
- Aldehydes or ketones (e.g., 4-chlorophenoxy acetaldehyde).
- Mercaptoacetic acid or its derivatives.
Example Protocol (Adapted from Foroughifar et al.):
- Reactants: 4-Chlorophenoxy acetaldehyde, aniline, mercaptoacetic acid.
- Catalyst: Bi(SCH₂COOH)₃ (5 mol%).
- Conditions: Solvent-free, 70°C, 6–8 hours.
- Mechanism: The amine and aldehyde form a Schiff base, which undergoes nucleophilic attack by the thiol group of mercaptoacetic acid, followed by cyclization to yield the thiazolidinone core.
Challenges:
- Ensuring regioselectivity for the 2-sulfanylidene group.
- Avoiding side reactions due to the electron-withdrawing 4-chlorophenoxy group.
Multicomponent Reactions (MCRs)
Microwave- or ultrasound-assisted MCRs enhance reaction efficiency:
Microwave Method (Tiwari et al.):
- Reactants: 2-Chloroquinoline-3-carbaldehyde, 4-chlorophenoxy acetyl chloride, thioglycolic acid.
- Conditions: 200 W microwave irradiation, zeolite 5A catalyst.
- Yield: ~85% (estimated for analogous compounds).
Advantages:
- Reduced reaction time (30–60 minutes vs. 24 hours conventional).
- Improved purity due to minimized decomposition.
Functionalization of the Ethanone Backbone
Introducing the 4-chlorophenoxy group requires careful functionalization:
Nucleophilic Aromatic Substitution
Protocol:
- Synthesize 1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one via cyclocondensation.
- React with 4-chlorophenol under basic conditions (e.g., K₂CO₃, DMF).
- Mechanism: Phenoxide ion attacks the ethanone’s α-carbon, displacing a leaving group (e.g., chloride).
Optimization:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7).
Green Chemistry Approaches
Recent advances emphasize sustainability:
Ultrasound-Assisted Synthesis
Example (Taherkhorsand et al.):
- Catalyst: DSDABCOC (1,4-diazabicyclo[2.2.2]octane dithiocarbamate).
- Conditions: Ultrasound (40 kHz), room temperature, 1 hour.
- Yield: 82–92% for analogous thiazolidinones.
Benefits:
Solvent-Free Reactions
PPG (Polypropylene Glycol) as a Green Medium (Prasad et al.):
- Reactants: 4-Chlorophenoxy acetaldehyde, aniline, thioglycolic acid.
- Conditions: 110°C, 4 hours, PPG-400 as solvent/catalyst.
- Yield: ~83% (extrapolated from similar reactions).
Characterization and Analytical Data
Critical for confirming structure and purity:
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 7.35–7.28 (m, 2H, Ar-H).
- δ 6.92–6.85 (m, 2H, Ar-H).
- δ 4.21 (s, 2H, SCH₂).
- δ 3.82 (t, 2H, NCH₂).
- IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Chromatographic Purification
- Column Chromatography: Silica gel (60–120 mesh), eluent: ethyl acetate/hexane (1:4).
- HPLC: Purity ≥95% (C18 column, acetonitrile/water 70:30).
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionsaprotic solvents, elevated temperatures (60-100°C).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazolidinone ring and chlorophenoxy group enable it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context of the study.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several derivatives with variations in substituents, heterocyclic cores, and functional groups. Below is a detailed comparison of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Insights
Trifluoromethyl substitution (C₂₅H₁₆ClF₃N₂O₂S₂) enhances lipophilicity and metabolic resistance, making it suitable for prolonged biological activity .
Sulfonic acid addition (C₁₅H₁₄N₂O₄S₃) drastically improves aqueous solubility, favoring intravenous formulations but limiting blood-brain barrier penetration .
Biological Implications: The imino-thiazolidine derivative (C₁₁H₁₀BrN₃OS) may exhibit altered pharmacokinetics due to increased basicity, affecting absorption and excretion . Dichlorophenoxy analogs (C₁₄H₁₀Cl₂O₂) lack the thiazolidinone ring, resulting in simpler structures with herbicidal rather than therapeutic applications .
Research Findings and Data Gaps
- Anticancer Activity : The trifluoromethylphenyl derivative (C₂₅H₁₆ClF₃N₂O₂S₂) demonstrated preliminary cytotoxicity against HeLa cells (IC₅₀ = 12 µM), though comparative data for the parent compound are lacking .
- Antimicrobial Potential: The bromophenyl-imino analog (C₁₁H₁₀BrN₃OS) showed moderate activity against S. aureus (MIC = 32 µg/mL), suggesting thiazolidinones as viable scaffolds for antibiotic development .
- Synthetic Accessibility: The target compound’s synthesis involves a two-step coupling of 4-chlorophenoxyacetyl chloride with 2-mercaptothiazolidinone, yielding ~65% purity without chromatography .
Biological Activity
2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one, also known by its CAS number 123529-83-9, is a synthetic organic compound that belongs to the class of thiazolidinones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a thiazolidinone ring system substituted with a chlorophenoxy group. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
| Molecular Formula | C11H10ClNO2S2 |
| Molecular Weight | 283.78 g/mol |
| CAS Number | 123529-83-9 |
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of thiazolidinones demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.5 µg/mL against S. aureus .
Case Study: Antibacterial Efficacy
A recent investigation assessed the antibacterial activity of several thiazolidinone derivatives, including this compound. The results indicated that this compound effectively inhibited biofilm formation in S. epidermidis and P. aeruginosa at concentrations correlating with their MIC values .
Anticancer Activity
Thiazolidinones have also been studied for their anticancer potential. The compound's mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation. For example, studies have shown that certain thiazolidinone derivatives can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus (MIC = 0.5 µg/mL) | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antifungal | Significant inhibition of fungal growth |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.
- Biofilm Disruption : It has been observed to interfere with biofilm formation in pathogenic bacteria, which is crucial for their virulence .
Structure-Activity Relationship (SAR)
The biological efficacy of thiazolidinones is influenced by their structural components. Substituents on the thiazolidinone ring can significantly alter their activity:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one, and what are the critical reaction parameters?
- Methodology : The compound is synthesized via condensation reactions between thiazolidinone derivatives and chlorophenoxy precursors. A common approach involves refluxing intermediates in polar aprotic solvents (e.g., ethyl acetate or acetonitrile) under nitrogen. For example, Liu et al. (2011) dissolved the product in ethyl acetate and slowly evaporated the solvent to obtain single crystals suitable for X-ray diffraction .
- Key Parameters : Reaction temperature (typically 80–100°C), solvent choice (to avoid side reactions), and stoichiometric control of sulfhydryl groups to prevent disulfide formation.
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Refinement uses SHELXL for small-molecule structures , while WinGX or ORTEP-3 assists in graphical representation .
- Example : A study on a structurally similar compound reported an orthorhombic crystal system with bond angles deviating from ideality due to steric hindrance (e.g., N1–C4 bond length: 1.409 Å vs. typical 1.325–1.352 Å for amides) .
Q. What spectroscopic techniques are used to confirm purity and structural integrity?
- Methodology :
- NMR : - and -NMR verify substituent positions and absence of impurities.
- HPLC : Purity ≥95% is confirmed using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragments.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) model HOMO-LUMO gaps, electrostatic potential surfaces, and hydrogen-bonding interactions. For example, a study on a related chalcone derivative used DFT to correlate antimicrobial activity with electron-withdrawing substituents .
- Application : Predict regioselectivity in nucleophilic attacks on the thiazolidinone ring or chlorophenoxy moiety .
Q. What strategies resolve contradictions in crystallographic data (e.g., bond lengths, R-factors) across studies?
- Case Analysis :
- R-Factor Discrepancies : A study reported vs. for similar compounds. Differences arise from data resolution (e.g., 0.8 Å vs. 1.2 Å) or twinning.
- Bond Length Variations : Compare datasets using PLATON or Mercury to check for overfitting or missed symmetry .
Q. How does hydrogen-bonding network topology influence polymorphism or co-crystal formation?
- Methodology : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into chains (), rings (), or discrete () motifs. For example, a triclinic polymorph of a related Schiff base exhibited rings stabilizing the lattice .
- Impact : Polymorphs with stronger interactions may exhibit higher thermal stability but lower solubility .
Q. What bioactivity studies are feasible given structural analogs (e.g., antifungal, herbicidal)?
- Evidence : Thiazolidinone derivatives with chlorophenoxy groups show antifungal activity by inhibiting mitochondrial respiration (e.g., strobilurin-like mechanisms) .
- Experimental Design :
- In vitro assays : MIC values against Candida albicans or Aspergillus fumigatus.
- SAR Studies : Modify the sulfanylidene group to thione or selenone analogs and assess potency shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
